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Get Quote

The table below summarizes the inhibitory activity of PF-543 and other selected SK inhibitors against SK1

and SK2, based on data from multiple studies.

Compound Name
Reported Activity
on SK1

Reported Activity
on SK2

Selectivity for SK1 Citation

PF-543 Kᵢ = 14 nM [1]; IC₅₀
= 2.0 nM [2]

Only 33% inhibition
at 5 μM [1]

>3500-fold (based
on Kᵢ)

[1] [2]

RB-005 IC₅₀ = 3.6 μM [1] [2] Information Not
Provided in Sources

Information Not
Provided in Sources

[1] [2]

ROME Information Not
Provided in Sources

Kᵢ = 16.5 μM [3] Information Not
Provided in Sources

[3]

ABC294640 Information Not
Provided in Sources

Kᵢ = 10 μM [3] Information Not
Provided in Sources

[3]

Compound 10 (PF-
543 derivative)

Inhibits SK1 (less
than PF-543) [4]

Inhibits SK2 (lacks
selectivity) [4]

Non-selective [4] [4]
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The high selectivity of PF-543 for SK1 was established through several key experiments:

Enzyme Inhibition Assays: The foundational data for PF-543's potency (Kᵢ = 14 nM) comes from in
vitro enzymatic assays that measure the compound's ability to directly inhibit recombinant SK1

activity [1]. Subsequent studies often use commercial sphingosine kinase activity assay kits to
validate and compare inhibitory effects, measuring the conversion of sphingosine to S1P [2] [4].

Comparative Analysis with RB-005: PF-543's selectivity was highlighted in a comparative in vivo
study with the inhibitor RB-005. This study demonstrated that PF-543 reduced right ventricular

hypertrophy in a mouse model of pulmonary arterial hypertension, while RB-005 lacked this effect.
This suggests that the specific inhibition of SK1 without concurrent ceramide synthase inhibition is

crucial for this biological outcome [1].
Specificity in Cellular Models: Research on novel dimer derivatives of PF-543 used small
interfering RNA (siRNA) to knock down SK1 and SK2 in non-small cell lung cancer (NSCLC) cells.
The finding that the cytotoxic effect of a new derivative was dependent on both SK1 and SK2

inhibition confirms that PF-543 itself is targeted and its effects can be distinguished from non-specific
toxicity [5].

Structural Basis of Selectivity

The high selectivity of PF-543 is attributed to its unique non-lipid structure, which differs from early

sphingosine-like inhibitors [2]. Key structural features include:

Head Group: The (R)-prolinol (pyrrolidine) head group is crucial for potent SK1 inhibition.
Replacing it with a piperidine group significantly reduces activity [2].

Backbone: The tolyl group (a toluene backbone) is important. Replacing its methyl group with a
polar hydroxy group substantially weakens SK1 inhibitory and anticancer activity, while replacing it

with hydrogen or fluorine maintains activity [2].
Tail: The benzenesulfonyl tail is a key determinant of selectivity. Modifications here can dramatically

alter the inhibitor's preference for SK1 versus SK2. For instance, one derivative with a longer linker
showed a sharp shift, inhibiting SK2 more potently than SK1 [4] [5].

The diagram below illustrates how these structural components contribute to its selectivity.
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        PF-543 Core Structure    

        (R)-Prolinol Head Group    

Critical for potency

        Tolyl Backbone    

Non-polar group required

        Benzenesulfonyl Tail    

Determines SK1/SK2 selectivity

High SK1Selectivity

Click to download full resolution via product page

Key Considerations for Researchers

Metabolic Stability: PF-543 is reported to have poor metabolic stability in liver microsomes from
humans, dogs, rats, and mice, which is a significant limitation for its use in in vivo studies or

therapeutic development [2].
Phenotypic Disconnect: Despite its potent enzymatic inhibition, PF-543 often shows lower than
expected anticancer activity in cellular models [2] [4] [5]. This is potentially because the
accumulation of sphingosine due to SK1 inhibition can have competing pro-survival effects [4]. This

highlights that potent enzyme inhibition does not always directly translate to the desired phenotypic
outcome.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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